molecular formula C15H16N2O2S B2612383 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 927996-31-4

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B2612383
CAS No.: 927996-31-4
M. Wt: 288.37
InChI Key: VBBAKWQDJAOWLY-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is a heterocyclic compound that features a quinoline core with a phenylsulfonyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine typically involves the reaction of quinoline derivatives with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The amine group can also participate in hydrogen bonding or nucleophilic attacks, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)pyrrole: A heterocyclic compound with similar sulfonyl and amine functionalities.

    Phenylsulfonylacetophenone: Another sulfone derivative with different structural features.

    2-(Phenylsulfonyl)-2H-1,2,3-triazole: A triazole derivative with a phenylsulfonyl group.

Uniqueness

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is unique due to its quinoline core, which imparts specific electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other sulfone derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c16-13-8-9-15-12(11-13)5-4-10-17(15)20(18,19)14-6-2-1-3-7-14/h1-3,6-9,11H,4-5,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBAKWQDJAOWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)N(C1)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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